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molecular formula C7H6N2O2S2 B8439432 2-Sulfamoylthieno[3,2-c]pyridine

2-Sulfamoylthieno[3,2-c]pyridine

Cat. No. B8439432
M. Wt: 214.3 g/mol
InChI Key: IERFEAOVBPRIBX-UHFFFAOYSA-N
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Patent
US04731368

Procedure details

The title compound was prepared according to the procedure described for 2-sulfamoylthieno[2,3-c]pyridine (Example 1) except thieno[3,2-c]pyridine was substituted for thieno[2,3-c]pyridine. This title compound was obtained in 41% yield; m.p. 193°-194° C., after crystallization from ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[S:13][C:8]2=[CH:9]N=C[CH:12]=[C:7]2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].S1C2C=C[N:19]=[CH:18]C=2C=C1.S1C2=CN=CC=C2C=C1>>[S:1]([C:5]1[S:13][C:8]2[CH:9]=[CH:18][N:19]=[CH:12][C:7]=2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=2C(=CN=CC2)S1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=2C1=CN=CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=2C=NC=CC2S1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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